Bis(chloromethyl)phosphinic acid
Description
Significance and Research Context of Organophosphorus Compounds
Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, represent a vast and versatile class of chemicals with profound impacts on various scientific and industrial domains. ontosight.aiontosight.ai Their significance stems from the diverse reactivity and bonding capabilities of the phosphorus atom, which can exist in various oxidation states. ontosight.ai This versatility has led to their widespread use as pesticides, herbicides, flame retardants, plasticizers, and crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules. ontosight.aiontosight.airesearchgate.net
The field of organophosphorus chemistry has a rich and complex history, with rapid advancements particularly notable in the latter half of the 20th century. researcher.life Research in this area has been driven by the pursuit of novel compounds with specific functionalities, leading to the discovery of highly effective insecticides and, conversely, potent chemical warfare agents. ontosight.airesearcher.life The dual-use nature of some organophosphorus compounds underscores the importance of continued research to understand their properties and develop safe and beneficial applications.
Phosphinic acids and their derivatives, a subclass of organophosphorus compounds featuring two phosphorus-carbon bonds and one phosphorus-hydrogen or phosphorus-hydroxyl bond, have garnered significant attention. ontosight.ai Their structural characteristics make them valuable as intermediates in organic synthesis and as building blocks for functional materials.
Historical Trajectories in Bis(chloromethyl)phosphinic Acid Research
Early investigations into this compound and its derivatives laid the groundwork for understanding its fundamental chemistry. A notable study from 1971 detailed the preparation and properties of various derivatives of this compound and its thio-analogue. researcher.life This research explored the synthesis of esters and other derivatives, providing initial characterization and insights into their reactivity. For instance, the reduction of bis-chloromethyl-thiophosphinic chloride to bis-chloromethyl-phosphinous chloride was achieved using triphenyl phosphite (B83602) at elevated temperatures. researcher.life
The synthesis of related structures, such as bis(chloromethyl) ether, has also been documented, with methods involving the reaction of paraformaldehyde with chlorosulfonic acid or phosphorus trichloride (B1173362). orgsyn.org These early synthetic explorations, while not always directly focused on the acid itself, contributed to the broader understanding of handling and creating molecules with chloromethyl functionalities attached to a central atom.
Contemporary Research Landscape and Emerging Academic Applications
The contemporary research landscape sees this compound primarily utilized as a versatile precursor and building block in the synthesis of more complex molecules with tailored functionalities. Its reactive chloromethyl groups serve as handles for further chemical modifications, enabling its incorporation into a wide array of materials and molecular architectures.
Precursor in Chemical Synthesis:
This compound and its esters are valuable intermediates in organic synthesis. For example, the p-nitrophenyl ester of this compound can be synthesized by reacting the acid with p-nitrophenol. ontosight.ai This derivative has been investigated as a precursor in the preparation of other phosphorus-containing compounds. ontosight.ai The ethyl ester of this compound is another key intermediate used in the synthesis of various chemicals, including pesticides and pharmaceuticals. ontosight.ai The ability to create dialkylchlorophosphines is crucial for producing a wide range of tertiary phosphine (B1218219) ligands used in catalysis. nih.gov
Applications in Polymer Chemistry and Flame Retardants:
A significant area of application for phosphinic acid derivatives is in the development of flame-retardant materials. nih.govrsc.orgmdpi.comresearchgate.netmdpi.com Phosphorus-containing compounds often act as flame retardants through mechanisms that involve promoting char formation in the condensed phase and radical trapping in the gas phase. mdpi.com this compound can be incorporated into polymer backbones or used to synthesize additives that impart flame retardancy. For instance, phosphorus-containing polyacids can be synthesized and incorporated into polymers. mdpi.com The synthesis of polymers with acidic P-OH fragments in their sidechains is an active area of research for creating functional materials. mdpi.comnih.gov
| Application Area | Specific Role of this compound Moiety | Resulting Property/Function |
| Polymer Chemistry | Monomer or precursor for phosphorus-containing polymers. mdpi.comnih.gov | Enhanced flame retardancy, modified mechanical properties. nih.govmdpi.com |
| Flame Retardants | Building block for flame retardant additives. nih.govrsc.org | Promotes char formation and gas-phase inhibition. mdpi.com |
| Organic Synthesis | Versatile intermediate with reactive chloromethyl groups. ontosight.aiontosight.ai | Enables synthesis of complex organophosphorus compounds. ontosight.ai |
| Medicinal Chemistry | Scaffold for synthesizing potential therapeutic agents. nih.govnih.gov | Basis for compounds with potential antineoplastic activity. nih.gov |
Role in Functional Material Synthesis:
The unique structure of this compound makes it a candidate for the synthesis of functional materials with specific properties. Research into bis(aminomethyl)phosphinic acid, a derivative, has shown its potential as a scaffold for developing potent enzyme inhibitors. nih.gov Furthermore, the synthesis of bis(pentafluoroethyl)phosphinic acid amides and hydrazides highlights the exploration of fluorinated phosphinic acid derivatives for various applications. researchgate.net The synthesis of aminobisphosphinates through cascade reactions involving hypophosphorous acid demonstrates the ongoing development of novel synthetic methodologies for this class of compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
13274-83-4 |
|---|---|
Molecular Formula |
C2H5Cl2O2P |
Molecular Weight |
162.94 g/mol |
IUPAC Name |
bis(chloromethyl)phosphinic acid |
InChI |
InChI=1S/C2H5Cl2O2P/c3-1-7(5,6)2-4/h1-2H2,(H,5,6) |
InChI Key |
UAYHQZXVMFBCIF-UHFFFAOYSA-N |
SMILES |
C(P(=O)(CCl)O)Cl |
Canonical SMILES |
C(P(=O)(CCl)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Bis Chloromethyl Phosphinic Acid
Direct Synthetic Routes to Bis(chloromethyl)phosphinic Acid
The preparation of this compound can be achieved through several direct synthetic pathways. The most common methods involve the chlorination of a di-hydroxymethyl precursor or the reaction of hypophosphorous acid with formaldehyde.
Synthesis from Bis(hydroxymethyl)phosphinic Acid Precursors
A primary and effective method for synthesizing this compound involves the chlorination of bis(hydroxymethyl)phosphinic acid. Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent for this transformation. cdnsciencepub.com The reaction is typically carried out by treating bis(hydroxymethyl)phosphinic acid with thionyl chloride. One procedure involves suspending the acid in a solvent like benzene (B151609) and refluxing it with thionyl chloride. cdnsciencepub.com This method can lead to the formation of a viscous intermediate phase, which requires sufficient time to redissolve for the reaction to complete, yielding bis(chloromethyl)phosphinic chloride. cdnsciencepub.com
To circumvent the formation of this gummy intermediate, an alternative approach involves adding the bis(hydroxymethyl)phosphinic acid portion-wise to refluxing thionyl chloride in the absence of a solvent. cdnsciencepub.com This modified procedure has been shown to significantly improve the yield of the resulting acid chloride to as high as 93%. cdnsciencepub.com The bis(chloromethyl)phosphinic chloride can then be hydrolyzed to afford the desired this compound.
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| Bis(hydroxymethyl)phosphinic acid | Thionyl chloride | Benzene | Reflux | Bis(chloromethyl)phosphinic chloride | 75% |
| Bis(hydroxymethyl)phosphinic acid | Thionyl chloride | None | Reflux | Bis(chloromethyl)phosphinic chloride | 93% |
Approaches Utilizing Hypophosphorous Acid and Formaldehyde
Another significant synthetic route to this compound starts from more fundamental building blocks: hypophosphorous acid (H₃PO₂) and formaldehyde. This method is part of a broader strategy for creating organophosphorus compounds. nih.govchemicalbook.com The reaction proceeds via the formation of bis(hydroxymethyl)phosphinic acid as an intermediate, which is then chlorinated. The initial reaction of hypophosphorous acid with formaldehyde, often in the presence of a catalyst, yields bis(hydroxymethyl)phosphinic acid. google.com This intermediate is then subjected to chlorination, as described in the previous section, to produce this compound. The use of paraformaldehyde in conjunction with hydrochloric acid has also been documented in related syntheses. google.com
Derivatization Strategies from this compound
The two chloromethyl groups in this compound are reactive sites that allow for a variety of nucleophilic substitution reactions, making it a valuable precursor for diverse organophosphorus compounds.
Formation of Aminoalkylphosphinic Acid Analogues
A significant application of this compound is in the synthesis of bis(aminomethyl)phosphinic acids and their derivatives. These compounds are of interest, for example, as potential urease inhibitors. nih.gov The synthesis is typically achieved through a Mannich-type reaction where this compound is reacted with amines. nih.gov This reaction replaces the chlorine atoms with amino groups, leading to the formation of a new carbon-nitrogen bond. By using different primary or secondary amines, a wide array of N-substituted bis(aminomethyl)phosphinic acid analogues can be prepared. nih.gov This approach provides a reliable methodology for constructing these extended transition-state scaffolds. nih.gov
| Starting Material | Amine | Product |
| This compound | Primary Amine (R-NH₂) | Bis(N-alkylaminomethyl)phosphinic acid |
| This compound | Secondary Amine (R₂NH) | Bis(N,N-dialkylaminomethyl)phosphinic acid |
| This compound | n-Hexylamine | Aminomethyl(N-n-hexylaminomethyl)phosphinic acid |
Synthesis of Phosphinic Acid Esters
This compound can be converted into its corresponding esters through esterification reactions. For instance, the reaction of bis(chloromethyl)phosphinic chloride with an alcohol, such as ethanol, yields the corresponding ethyl ester, ethyl bis(chloromethyl)phosphinate. nist.gov This transformation is a standard method for protecting the phosphinic acid group or for modifying the solubility and other physicochemical properties of the molecule. The synthesis of phosphinic acid esters can also be achieved through various other methods, including the radical-initiated reaction of alkyl phosphinates with olefins or through Arbuzov-type reactions. google.comnih.gov
Generation of Phosphane and Bis(phosphane) Ligands
This compound and its derivatives serve as precursors for the synthesis of phosphane and bis(phosphane) ligands, which are crucial in coordination chemistry and catalysis. The synthesis often involves the reduction of the phosphinic acid or its derivatives. For example, phosphinic acids can be reduced to secondary phosphines using silanes. researchgate.net Bis(phosphinic acids) can be reduced to bis(phosphanes) using stronger reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net
While direct reduction of this compound is not the most common route, its derivatives can be transformed into valuable ligands. For example, the chloromethyl groups can be reacted with phosphide (B1233454) anions or other phosphorus nucleophiles to construct more complex phosphine (B1218219) structures. The resulting phosphine oxides can then be reduced to the desired phosphanes. The development of photoswitchable bis(phosphine) ligands has also been an area of research, highlighting the versatility of these phosphorus-based structures. nih.gov
Production of Polymeric Precursors for Advanced Materials
This compound and its derivatives are valuable precursors in the synthesis of advanced polymeric materials, particularly those containing phosphorus, which often exhibit desirable properties such as flame retardancy and thermal stability. The transformation of these phosphinic acid derivatives into polymeric structures allows for the incorporation of phosphorus atoms into the main or side chains of polymers, thereby modifying their chemical and physical characteristics.
One significant application is in the creation of flame-retardant polymers. Phosphorus-containing compounds can act in both the condensed and gas phases during combustion. In the solid phase, they promote the formation of a protective char layer, which insulates the underlying material from heat and prevents the release of flammable volatiles. nih.gov For instance, phosphorus flame retardants can react with hydroxyl groups in polymers like cellulose (B213188) through esterification, enhancing char formation. nih.gov This charring mechanism is a key factor in the flame-retardant properties of the resulting materials. nih.govmdpi.com
The synthesis of poly(m-phenylene methylphosphonate) (PMP) is an example of a phosphorus-containing polymer that can be used as a flame-retardant additive. While not directly synthesized from this compound, the principles of incorporating phosphinic acid moieties into polymer backbones are similar. The general strategy involves the reaction of phosphorus-containing monomers with other co-monomers to build the polymer chain. For example, α,ω-bis(vinylbenzyl)-poly(2,6-dimethyl-1,4-phenylene oxide)s have been synthesized and their thermal polymerization studied, demonstrating a pathway to new reactive oligomers. researchgate.net Such approaches can be adapted for this compound derivatives to create novel polymers with tailored properties.
The resulting phosphorus-containing polymers, such as phosphine oxide-containing poly(pyridinium salt)s, are often rugged, high-temperature tolerant materials. unlv.edu These characteristics make them suitable for applications where thermal stability and fire resistance are critical.
Below is a table summarizing examples of phosphorus-containing polymers and their properties relevant to the use of precursors like this compound.
| Polymer Type | Key Properties | Relevant Monomers/Precursors | Application |
| Poly(m-phenylene methylphosphonate) (PMP) | Flame retardancy, promotes charring | m-Phenylene methylphosphonate | Flame retardant additive |
| Phosphine Oxide-Containing Poly(pyridinium salt)s | High-temperature tolerance, ruggedness | Phosphine oxide-containing monomers | Fire-resistant materials unlv.edu |
| Modified Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) | Tunable permeability, thermal reactivity | 2,6-Dimethylphenol, functionalized styrenes | Gas separation membranes, reactive oligomers researchgate.net |
| Bio-based Polyamides with Phosphorus FRs | Enhanced thermal stability, flame retardancy | Bio-based polyamides, melamine (B1676169) phosphate (B84403), lignocellulose | Sustainable flame-retardant plastics nih.govresearchgate.net |
Mechanistic Aspects of this compound Reactions
Phospha-Mannich Reaction Pathways and Intermediates
The Phospha-Mannich reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a P-C-N linkage. tandfonline.comtandfonline.com This type of reaction typically involves a phosphorus compound with a P-H bond, an aldehyde (like formaldehyde), and a primary or secondary amine. researchgate.net In the context of compounds structurally related to this compound, such as those with P-H functionalities, the reaction proceeds through several key steps.
The mechanism often begins with the formation of an iminium ion from the reaction of the amine and the aldehyde. The phosphorus nucleophile then attacks the iminium ion. For phosphinic acids (H3PO2), which exist in equilibrium with their trivalent tautomer (phosphonous acid, HP(OH)2), the trivalent form acts as the nucleophile. tandfonline.comresearchgate.net
The general pathway can be outlined as follows:
Iminium Ion Formation: The amine and aldehyde react to form a highly electrophilic iminium ion.
Nucleophilic Attack: The trivalent phosphorus species attacks the carbon of the iminium ion, forming a P-C bond.
Proton Transfer/Rearrangement: The resulting intermediate undergoes proton transfer or rearrangement to yield the stable α-aminoalkylphosphinic acid product. tandfonline.com
A zwitterionic phosphonium (B103445) intermediate is proposed to form initially. tandfonline.com This intermediate can then be stabilized. In the case of hypophosphorous acid, a proton transfer from a hydroxyl group can directly lead to the final product, which is a stable, tetrahedral phosphinic acid derivative. tandfonline.com Alternatively, a less common pathway involves a hydrogen transfer from the P-H bond, leading to an unstable intermediate that rapidly converts to the final product. tandfonline.com
The use of stable, less toxic adducts of phosphines with formaldehyde, such as tris(hydroxymethyl)phosphine, is common in Phospha-Mannich reactions to avoid handling pyrophoric and toxic phosphine gas. tandfonline.comresearchgate.net
Carbon-Phosphorus Bond Scission Processes
The carbon-phosphorus (C-P) bond is generally stable under neutral or acidic conditions. However, under specific and forceful conditions, cleavage of this bond can occur. A notable example is the reaction of chloromethyl-phosphorus compounds with phosphorus pentachloride (PCl5) at elevated temperatures (95-100°C). cdnsciencepub.comcdnsciencepub.com
In a study involving bis(chloromethyl)phosphinic chloride, a derivative of this compound, reaction with PCl5 resulted in the cleavage of a C-P bond. cdnsciencepub.comcdnsciencepub.com The products of this reaction were carbon tetrachloride (CCl4) and a phosphorus(III) fragment with one less C-P bond. cdnsciencepub.comcdnsciencepub.com Specifically, bis(chloromethyl)phosphinic chloride yielded trichloromethylphosphonous dichloride upon cleavage. cdnsciencepub.com
A proposed concerted mechanism for this cleavage involves the interaction of the phosphoryl oxygen with PCl5, followed by an intramolecular attack of a chloride ion on the chloromethyl carbon, leading to the scission of the C-P bond. This mechanism helps to explain why certain related compounds, like diphenyl chloromethylphosphonate, undergo chlorination without C-P bond cleavage under similar conditions, while others, like tetrakis(chloromethyl)phosphonium chloride, are unreactive. cdnsciencepub.comcdnsciencepub.com
The following table summarizes the outcomes of reacting various chloromethyl-phosphorus compounds with phosphorus pentachloride:
| Compound | Reaction with PCl5 (95-100°C) | Products |
| Bis(chloromethyl)phosphinic chloride | C-P bond cleavage | Carbon tetrachloride, Trichloromethylphosphonous dichloride cdnsciencepub.comcdnsciencepub.com |
| Chloromethylphosphonic dichloride | C-P bond cleavage | Carbon tetrachloride, Phosphorus trichloride (B1173362) cdnsciencepub.comcdnsciencepub.com |
| Tris(chloromethyl)phosphine oxide | Complex formation and subsequent breakdown | Trichlorobis(trichloromethyl)phosphorane cdnsciencepub.comcdnsciencepub.com |
| Diphenyl chloromethylphosphonate | Chlorination without cleavage | Product of chlorination cdnsciencepub.comcdnsciencepub.com |
| Tetrakis(chloromethyl)phosphonium chloride | No reaction | Unchanged starting material cdnsciencepub.comcdnsciencepub.com |
This type of C-P bond scission is distinct from the haloform-type reaction observed under alkaline hydrolysis of compounds like trichloromethylphosphonic acid esters, which yield chloroform. cdnsciencepub.com The cleavage with PCl5 occurs under acidic conditions and produces carbon tetrachloride. cdnsciencepub.com
Hydrolytic Transformation Mechanisms
The hydrolysis of organophosphorus compounds, including phosphinates, is a critical degradation pathway. nih.govoup.com The mechanism of hydrolysis can vary depending on the structure of the compound and the reaction conditions (e.g., pH). nih.gov For phosphinate esters, hydrolysis is often acid-catalyzed and typically proceeds via an A-2 mechanism, which involves a bimolecular nucleophilic attack of water on the protonated ester. researchgate.net
The general steps for acid-catalyzed hydrolysis of a phosphinate are:
Protonation: The phosphoryl oxygen of the phosphinic acid or its ester is protonated in an acidic medium. This increases the electrophilicity of the phosphorus atom.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the phosphorus center. nih.gov This step is typically rate-determining in an A-2 mechanism.
Proton Transfer and Leaving Group Departure: A proton is transferred from the attacking water molecule, and the leaving group (e.g., an alcohol from an ester, or a chloride ion from an acid chloride) departs, regenerating the tetrahedral phosphinic acid.
Hydrolysis of organophosphorus compounds is also a key process in their environmental biodegradation. nih.gov Microorganisms have evolved enzymes, such as phosphotriesterases (PTEs), that can efficiently catalyze the hydrolysis of a wide range of organophosphorus compounds. nih.govmdpi.comnih.govmdpi.com These enzymes are often metalloenzymes, containing divalent metal ions (like Zn2+) in their active site that are crucial for catalysis. nih.gov The enzymatic mechanism also involves a nucleophilic attack on the phosphorus center, facilitated by the enzyme's active site residues and a water molecule or hydroxide (B78521) ion. nih.govmdpi.com
The hydrolysis of phosphites, which have a P(III) center, can proceed via scission of the P-O bonds. For example, the hydrolysis of bis(2,4-di-tert-butyl)pentaerythritol diphosphite has been shown to proceed through the cleavage of the P-O-phenol bonds. manchester.ac.uk While this compound has a P(V) center, the principles of nucleophilic attack at the phosphorus atom are fundamental to its hydrolytic transformations. The presence of the electron-withdrawing chloromethyl groups would influence the electrophilicity of the phosphorus atom and thus its susceptibility to hydrolysis.
Advanced Spectroscopic and Structural Elucidation of Bis Chloromethyl Phosphinic Acid and Its Derivatives
Solid-State Spectroscopic Characterization
Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a powerful lens through which to probe the molecular dynamics of bis(chloromethyl)phosphinic acid in the solid state. These methods provide detailed information about the characteristic vibrations of the molecule's functional groups and skeletal framework.
Attenuated Total Reflection (ATR) Infrared Spectroscopy Investigations
Attenuated Total Reflection (ATR) Infrared (IR) spectroscopy has been employed to investigate the vibrational modes of crystalline this compound. This surface-sensitive technique is particularly well-suited for obtaining high-quality spectra of solid samples with minimal preparation. The ATR-IR spectrum reveals a series of distinct absorption bands corresponding to the fundamental vibrations of the molecule.
The wavenumbers of the bands observed in the ATR spectrum are in close agreement with those from traditional IR absorption spectra of thin films of the acid. Key vibrational assignments from ATR-IR studies are summarized in the table below. The broad absorption features in the regions of 2800–2500 cm⁻¹, 2400–2000 cm⁻¹, and 1750–1600 cm⁻¹ are characteristic of the strong hydrogen bonding present in the crystal structure.
| Wavenumber (cm⁻¹) | Assignment |
| ~2940 | ν(CH₂) - Stretching vibration of CH₂ group |
| ~1420 | δ(CH₂) - Bending vibration of CH₂ group |
| ~1200 | ν(P=O) - Stretching vibration of P=O group |
| ~970 | ν(P-OH) - Stretching vibration of P-OH group |
| ~750 | ν(C-Cl) - Stretching vibration of C-Cl group |
| ~500-600 | Skeletal vibrations |
Note: This table presents a selection of key vibrational bands. The actual spectrum contains numerous other features.
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to IR spectroscopy, with the selection rules for Raman scattering differing from those for IR absorption. This allows for the observation of vibrational modes that may be weak or absent in the IR spectrum. Studies on single crystals and polycrystalline samples of this compound have been conducted.
The Raman spectra, like the ATR-IR spectra, show a series of well-defined bands. Notably, the wavenumbers of the bands in the Raman spectra are consistent with those observed in the ATR-IR spectra, within experimental uncertainty. This congruence is in agreement with the crystal structure determined by X-ray diffraction, which indicates the absence of a center of inversion.
Key findings from Raman spectroscopy include the identification of the symmetric and asymmetric stretching and bending modes of the chloromethyl groups, as well as the vibrations of the phosphinic acid moiety.
| Wavenumber (cm⁻¹) | Assignment |
| ~2940 | ν(CH₂) - Stretching vibration of CH₂ group |
| ~1420 | δ(CH₂) - Bending vibration of CH₂ group |
| ~1200 | ν(P=O) - Stretching vibration of P=O group |
| ~970 | ν(P-OH) - Stretching vibration of P-OH group |
| ~750 | ν(C-Cl) - Stretching vibration of C-Cl group |
| ~300-400 | Skeletal deformations |
Note: This table presents a selection of key Raman bands.
X-ray Diffraction Crystallography
X-ray diffraction crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the detailed solid-state structure of this compound.
Determination of Crystal Lattice Parameters and Unit Cell Dimensions
Single-crystal X-ray diffraction analysis has successfully determined the crystal system, space group, and unit cell dimensions of this compound. The compound crystallizes in the monoclinic system.
The crystallographic data provides the fundamental framework for understanding the packing of the molecules in the crystal lattice.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.245(2) |
| b (Å) | 8.354(2) |
| c (Å) | 8.879(2) |
| β (°) | 117.89(3) |
| V (ų) | 606.5(3) |
| Z | 4 |
Elucidation of Molecular Conformation and Intermolecular Interactions
The X-ray diffraction data reveals the precise molecular conformation of this compound. The phosphorus atom is tetrahedrally coordinated, bonded to two chloromethyl groups, an oxygen atom, and a hydroxyl group. The analysis of bond lengths and angles provides insight into the electronic distribution within the molecule.
Beyond the individual molecule, the crystallographic data illuminates the network of intermolecular interactions that stabilize the crystal structure. These interactions are primarily dominated by strong hydrogen bonds, but also include weaker van der Waals forces.
Analysis of Hydrogen Bonding Networks and Proton Dynamics
A key feature of the crystal structure of this compound is the presence of an extensive hydrogen-bonding network. tandfonline.com The molecules are linked into infinite chains through strong O-H···O hydrogen bonds between the phosphinic acid groups of adjacent molecules. tandfonline.com
The distance between the two oxygen atoms involved in the hydrogen bond is a critical parameter for understanding the strength of this interaction. In this compound, this distance is relatively short, indicative of a strong hydrogen bond. This strong interaction is a defining characteristic of phosphinic acids in the crystalline state. The analysis of the hydrogen bonding network is crucial for understanding the physical properties of the material and provides a basis for exploring the potential for proton dynamics within the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds in solution. For this compound and its derivatives, a combination of proton (¹H), phosphorus-31 (³¹P), and carbon-13 (¹³C) NMR studies provides comprehensive insights into molecular structure, conformation, and electronic environment.
Proton (¹H) NMR Studies
Proton NMR spectroscopy of this compound is critical for confirming the presence and connectivity of the chloromethyl (-CH₂Cl) groups. The protons on the carbon adjacent to the phosphorus atom are expected to show characteristic splitting patterns due to coupling with both the phosphorus-31 nucleus and other protons.
In a typical ¹H NMR spectrum of this compound, the chloromethyl protons would appear as a doublet. This splitting arises from the two-bond coupling between the protons and the phosphorus nucleus (²JP-H). The chemical shift of these protons is influenced by the electronegativity of the adjacent chlorine atom and the phosphinyl group, typically appearing in the downfield region. For comparison, the methylene (B1212753) protons in 1,2-bis(chloromethyl)benzene (B189654) appear as a singlet at approximately 4.8 ppm chemicalbook.com, while the introduction of a phosphorus group is expected to shift this signal further. The acidic proton of the phosphinic acid group (P-OH) is also observable, though its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In some cases, it may appear as a broad singlet.
Derivatization of the phosphinic acid, for instance, through esterification or formation of metal complexes, would lead to predictable changes in the ¹H NMR spectrum. The chemical shifts of the -CH₂Cl protons would be altered depending on the electronic effects of the new substituent on the phosphorus atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂Cl | 3.5 - 4.5 | Doublet | ²JP-H ≈ 8-15 Hz |
| P-OH | Variable (4.0 - 12.0) | Singlet (often broad) | N/A |
| Note: Predicted values are based on general principles and data from analogous structures. |
Phosphorus (³¹P) NMR Characterization
Phosphorus-31 NMR is arguably the most informative NMR technique for characterizing phosphorus-containing compounds, owing to the 100% natural abundance and spin ½ nature of the ³¹P nucleus. rsc.org It provides direct information about the chemical environment, oxidation state, and coordination number of the phosphorus atom. researchgate.net Spectra are typically referenced to an external standard of 85% phosphoric acid (δ = 0 ppm). rsc.org
For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for phosphinic acids is sensitive to the nature of the organic groups attached to the phosphorus atom. The presence of two electron-withdrawing chloromethyl groups would shift the resonance downfield compared to simpler alkylphosphinic acids. The chemical shift is predicted to fall within the general range for dialkylphosphinic acids.
In the proton-coupled ³¹P NMR spectrum, the signal would be split into a triplet due to coupling with the four equivalent protons of the two methylene groups (¹JP-H coupling from the P-OH proton is not typically resolved). The formation of derivatives, such as esters or metal complexes, results in significant changes in the ³¹P chemical shift, known as coordination shifts (Δδ), which can provide valuable information about the nature of the metal-phosphorus bond. nih.gov
Table 2: Predicted ³¹P NMR Chemical Shift for this compound and Related Structures
| Compound | Predicted ³¹P Chemical Shift (δ, ppm) |
| This compound | +40 to +60 |
| Dialkylphosphinic acids (general) | +30 to +60 |
| Phosphonates | +15 to +30 |
| Note: Predicted values are based on established ranges for similar functional groups. |
Carbon (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy complements ¹H and ³¹P NMR by providing information about the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, a single signal is expected for the two equivalent carbons of the chloromethyl groups.
This carbon signal is expected to appear as a doublet due to one-bond coupling with the phosphorus nucleus (¹JP-C). The chemical shift of this carbon is influenced by both the attached chlorine and phosphorus atoms. Typically, carbons bonded to halogens appear in a range of 40-50 ppm. researchgate.net The direct attachment to the phosphinyl group will further influence this shift and induce the characteristic P-C coupling. Analysis of related structures, such as calixarene (B151959) derivatives with methylenephosphinic acid groups, shows methylene carbons adjacent to phosphorus at around 31 ppm, though the additional chlorine in the target molecule would shift this further downfield. researchgate.net
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -C H₂Cl | 45 - 60 | Doublet | ¹JP-C ≈ 50-70 Hz |
| Note: Predicted values are based on general principles and data from analogous structures. |
Application in Solution-Phase Equilibrium Studies
NMR spectroscopy is a powerful tool for investigating solution-phase equilibria, such as acid-base reactions and metal-ligand complexation. For this compound, pH-dependent NMR titrations can be employed to monitor the deprotonation of the phosphinic acid group. By tracking the chemical shifts of the ¹H or ³¹P nuclei as a function of pH, the pKa of the acid can be determined accurately.
Furthermore, NMR is used to study the formation and stability of metal complexes. The addition of a metal ion to a solution of this compound can lead to changes in the NMR parameters (chemical shifts and coupling constants) of the ligand. By monitoring these changes upon systematic variation of the metal-to-ligand ratio, the stoichiometry and stability constants (log β) of the resulting complexes can be calculated. nih.gov This methodology has been successfully applied to study the coordination chemistry of related bis(aminomethyl)-phosphinic acids with various divalent and trivalent metal ions.
Gas-Phase and Low-Temperature Matrix Isolation Spectroscopic Investigations
While solution-phase NMR provides invaluable data, gas-phase and matrix isolation techniques offer complementary information on the intrinsic properties of molecules, free from solvent interactions.
Gas-phase studies, often coupled with mass spectrometry (GC-MS) or high-resolution mass spectrometry like Fourier Transform-Ion Cyclotron Resonance (FT-ICR MS), can be used to determine the accurate mass and fragmentation patterns of this compound and its volatile derivatives. nih.govacs.org Such techniques are crucial for identifying organophosphorus compounds in complex mixtures. nih.gov Vibrational spectroscopy (infrared and Raman) of the gaseous molecule would reveal its fundamental vibrational frequencies, providing direct insight into its bonding and structure.
Low-temperature matrix isolation is a technique where molecules are trapped in an inert solid matrix (e.g., argon or nitrogen) at cryogenic temperatures. nih.gov This method allows for the spectroscopic study of otherwise unstable or highly reactive species. The infrared spectrum of matrix-isolated this compound would exhibit sharp, well-resolved vibrational bands, facilitating a more detailed vibrational analysis and comparison with theoretical calculations than is possible in condensed phases. This approach has been used to characterize other complex organic molecules and would be suitable for investigating the conformational landscape and potential intramolecular interactions within the this compound molecule.
Coordination Chemistry and Ligand Design Incorporating Bis Chloromethyl Phosphinic Acid Motifs
Design Principles for Phosphinic Acid-Based Ligandswiley.com
The design of ligands based on phosphinic acids is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of electronic and steric properties to achieve specific catalytic or material functions. wiley.com The phosphorus(III) center in precursor phosphines, which are oxidized to phosphinic acids, offers a versatile platform for introducing a wide array of organic substituents. This versatility is crucial for developing ligands with tailored characteristics. wiley.com
Key principles in the design of phosphinic acid-based ligands include:
Steric Hindrance: The size and arrangement of the substituents on the phosphorus atom significantly influence the ligand's cone angle and, consequently, the coordination geometry of the resulting metal complex. For bis(chloromethyl)phosphinic acid, the chloromethyl groups provide specific steric bulk and reactive sites for further functionalization.
Electronic Effects: The electronegativity of the groups attached to the phosphorus atom modulates the electron-donating ability of the phosphinic oxygen atoms. The chlorine atoms in the chloromethyl groups are electron-withdrawing, which can influence the acidity of the P-OH group and the strength of the metal-oxygen bond.
Bridging Capability: The phosphinate group, -P(O)O⁻-, is an effective bridging ligand, capable of linking two or more metal centers to form polynuclear complexes or coordination polymers. This is a common feature in the chemistry of related phosphinic acid ligands. researchgate.net
Complexation with Transition Metal Ions
The phosphinate moiety is a robust functional group for coordinating with a wide range of transition metal ions. Studies on analogous ligands, such as bis(aminomethyl)phosphinic acid and 1,4,7-triazacyclononane-based ligands with phosphinate arms, provide a model for the expected behavior of this compound complexes. dntb.gov.uarsc.org
Binding Modes and Coordination Geometriesnih.gov
Phosphinic acids typically coordinate to metal ions through the oxygen atoms of the deprotonated phosphinate group (-PO₂⁻). The primary binding modes observed in analogous systems suggest that this compound could interact with transition metals in several ways:
Monodentate Coordination: One of the phosphinate oxygen atoms binds to a single metal center.
Bidentate Chelating Coordination: Both oxygen atoms of the phosphinate group bind to the same metal ion, forming a four-membered chelate ring.
Bidentate Bridging Coordination: The two phosphinate oxygen atoms bridge two different metal centers. This mode is common and leads to the formation of dinuclear or polynuclear structures. researchgate.net
In complexes with ligands containing additional donor groups, such as the amino groups in bis(aminomethyl)phosphinate, the ligand can act as a chelating agent through both the phosphinate oxygen and the appended functional groups. researchgate.net For instance, the bis(aminomethyl)phosphinate ligand coordinates to platinum(II) via both amino functions, acting as a chelating ligand. researchgate.net The geometry of the resulting complexes can vary significantly, from octahedral to distorted trigonal antiprismatic, depending on the metal ion's size and coordination preferences. rsc.org For example, a hexadentate ligand with three phosphinate arms forms octahedral complexes with smaller ions like Ni²⁺ and Zn²⁺, while adopting a twisted antiprismatic geometry with the larger Mn²⁺ ion. rsc.org
Solution-Phase Stability Constants and Thermodynamicsnih.gov
Table 1: Selected Stability Constants (log K) for Metal Complexes with Analogous Phosphinic Acid Ligands Data presented is for analogous ligands to illustrate expected trends.
| Metal Ion | Ligand | log K₁ | Source |
|---|---|---|---|
| Co(II) | Bis(aminomethyl)phosphinic acid | - | researchgate.net |
| Ni(II) | Bis(aminomethyl)phosphinic acid | - | researchgate.net |
| Cu(II) | Bis(aminomethyl)phosphinic acid | - | researchgate.net |
| Zn(II) | Bis(aminomethyl)phosphinic acid | - | researchgate.net |
Specific log K values were not provided in the source material, but the formation of stable complexes was confirmed.
Thermodynamic studies involving potentiometric titrations at different temperatures can elucidate the changes in free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon complexation, providing deeper insight into the driving forces of the reaction. iaea.org
Lanthanide Ion Complexation and Separation Science
The unique properties of lanthanide ions have spurred interest in designing ligands for their selective complexation, with applications in separation science and medical imaging. mdpi.comnih.gov Phosphinic acid derivatives have proven to be effective extractants for lanthanides. researchgate.net
Selective Extraction Methodologiesrsc.org
Solvent extraction using binary extractants based on phosphinic acid derivatives is a prominent method for separating lanthanide ions. researchgate.net The extractability of lanthanides often increases with their atomic number (and decreasing ionic radius) across the series. researchgate.net For instance, in extractions with methyltrioctylammonium dialkylphosphinate, the efficiency follows the order La < Ce < Nd < Yb. researchgate.net
A ligand known as H₅XT, which is bis[[bis(carboxymethyl)amino]methyl]phosphinic acid, serves as an excellent structural and functional analogue. researchgate.netnih.gov It behaves similarly to EDTA but includes a central phosphinate group. This modification eases the selectivity for late lanthanides compared to EDTA. nih.gov Another approach for lanthanide separation involves the size-selective crystallization of metal-organic frameworks (MOFs) built from specifically designed ligands, which can sort lanthanide ions into different groups based on their size. rsc.org
Spectroscopic and Potentiometric Studies of Lanthanide Complexesdntb.gov.uanih.govrsc.org
Spectroscopic and potentiometric techniques are indispensable for characterizing lanthanide complexes in solution. iaea.orgmdpi.com Potentiometry is used to determine the stability constants and stoichiometry of the complexes formed. mdpi.comnih.gov
Spectroscopic methods provide detailed structural information:
NMR Spectroscopy: ³¹P NMR is particularly useful for probing the local environment of the phosphorus atom and confirming the coordination of the phosphinate group to the paramagnetic lanthanide ions.
Luminescence Spectroscopy: The luminescence of lanthanide ions like Eu³⁺ and Tb³⁺ is often enhanced upon complexation. The ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal ion, which then emits at its characteristic wavelength. nih.gov This phenomenon is used to study the coordination environment.
UV-Vis and Circular Dichroism (CD) Spectroscopy: These techniques can monitor changes in the electronic environment of the ligand and the metal ion upon complexation and can be used to study conformational changes in the ligand. mdpi.com
Studies on the H₅XT ligand, an analogue of functionalized this compound, show that the phosphinate group is directly bound to the lanthanide ion. researchgate.netnih.gov Both protonated and non-protonated forms of the [Ln(XT)]²⁻ complex exist in solution, and the stability of these complexes is comparable to that of Ln-EDTA complexes. nih.gov
Development of Polymeric and Supramolecular Coordination Assemblies Incorporating this compound Motifs
The construction of polymeric and supramolecular coordination assemblies is a vibrant area of materials science, driven by the potential to create novel materials with tailored properties for applications in catalysis, separation, and sensing. While direct examples of this compound being used as a primary building block in the synthesis of coordination polymers are not extensively documented in publicly available research, the functional groups it possesses offer significant potential for the development of such complex architectures. The phosphinic acid moiety provides a versatile coordination site, while the reactive chloromethyl groups can be exploited for pre-synthetic functionalization or post-synthetic modification of the resulting assemblies.
The development of these assemblies can be understood through the lens of related and more stable phosphinic acid-based ligands. Research into analogous systems, such as those based on bis(hydroxymethyl)phosphinic acid or other functionalized phosphinic acids, provides a framework for predicting the behavior of this compound in coordination chemistry.
Research Findings on Related Systems
The phosphinic acid group, R₂PO(OH), is known to coordinate to metal ions in various modes, including monodentate, bidentate bridging, and chelating fashions. This versatility allows for the formation of diverse network structures, from one-dimensional chains to three-dimensional metal-organic frameworks (MOFs). The specific coordination mode and resulting architecture are influenced by factors such as the nature of the metal ion, the steric and electronic properties of the organic substituents on the phosphorus atom, and the reaction conditions.
For instance, studies on metal-organic frameworks constructed from phosphinic acid linkers demonstrate their ability to form robust and porous materials. These materials often exhibit high thermal and chemical stability, which is a desirable trait for many applications. The introduction of functional groups onto the organic backbone of the phosphinic acid linker can further tune the properties of the resulting MOF, such as its adsorption selectivity or catalytic activity.
Supramolecular assemblies, which are formed through weaker, non-covalent interactions like hydrogen bonding and van der Waals forces, can also be constructed using phosphinic acid derivatives. The P=O and P-OH groups of the phosphinic acid are excellent hydrogen bond donors and acceptors, respectively. This allows for the formation of intricate hydrogen-bonded networks, either in the solid state or in solution.
The chloromethyl groups in this compound are highly reactive and susceptible to nucleophilic substitution. This reactivity can be harnessed to create a variety of derivatives with different functional groups prior to coordination with metal ions. For example, hydrolysis of the chloromethyl groups would yield bis(hydroxymethyl)phosphinic acid, a ligand that is more stable for direct use in coordination polymer synthesis. The hydroxyl groups could then participate in coordination or hydrogen bonding.
Alternatively, the chloromethyl groups could be retained in the ligand and used for post-synthetic modification of a pre-formed coordination assembly. In this approach, a porous framework would be constructed using the phosphinic acid group for coordination, leaving the chloromethyl groups accessible within the pores. These reactive sites could then be functionalized with other molecules to impart specific properties to the material. This strategy of post-synthetic modification is a well-established method for tailoring the functionality of MOFs and other porous materials.
Interactive Data Table of Related Phosphinic Acid Ligands in Coordination Assemblies
To illustrate the structural diversity achievable with phosphinic acid-based ligands, the following table summarizes key structural features of coordination assemblies formed from related linkers.
| Ligand Name | Metal Ion(s) | Dimensionality | Key Structural Features |
| Phenylphosphinic acid | Various transition metals | 1D, 2D, 3D | Formation of chains, layers, and 3D networks through P-O-M linkages. |
| Bis(p-carboxyphenyl)phosphinic acid | Lanthanides, Transition metals | 2D, 3D | Combines phosphinate and carboxylate coordination, leading to complex network topologies. |
| (Diphenylphosphino)terephthalic acid | Cr, Al | 3D (MOF) | Integration of phosphine (B1218219) functionality within a robust MOF architecture. |
| 1,1'-Biphenylene-4,4'-bis(methylene)-bis(phosphonic acid) | Cu, Co | 3D (MOF) | Forms porous frameworks with photocatalytic properties. |
The development of polymeric and supramolecular coordination assemblies based on this compound motifs represents a promising, yet largely unexplored, area of research. By drawing parallels with the rich coordination chemistry of other functionalized phosphinic acids, it is possible to envision a range of strategies for utilizing this compound in the design of new materials with unique structural and functional properties. Future work in this area will likely focus on the controlled derivatization of the chloromethyl groups to create novel ligands for the construction of advanced coordination assemblies.
Applications in Advanced Materials Science and Engineering
Flame Retardant Technologies Based on Bis(chloromethyl)phosphinic Acid Derivatives
Phosphorus-based compounds are a cornerstone of halogen-free flame retardant technology. nih.gov Derivatives of this compound operate through multifaceted mechanisms that suppress polymer combustion in both the solid (condensed) phase and the gas phase, leading to enhanced fire safety in a variety of materials. nih.govyoutube.com
In the condensed phase, the primary flame-retardant action of phosphorus compounds involves promoting the formation of a stable, insulating layer of char on the material's surface. nih.govyoutube.com During combustion, derivatives of this compound decompose at high temperatures to yield phosphoric or polyphosphoric acid species. nih.govnih.gov These acidic species act as catalysts for the dehydration of the underlying polymer, abstracting water molecules and promoting cross-linking reactions. nih.govyoutube.com This process results in the formation of a carbonaceous char layer that functions as a physical barrier. youtube.com The char layer insulates the virgin polymer from the heat of the flame and restricts the flow of flammable volatile gases to the combustion zone, effectively starving the fire. youtube.com Furthermore, this char can possess a high degree of graphitization, enhancing its thermal stability and barrier properties. mdpi.com
In addition to their action in the condensed phase, phosphorus-containing flame retardants can also interrupt the combustion cycle in the gas phase. youtube.com The intense heat of a fire breaks down polymers into smaller, volatile fragments that fuel the flame. This combustion process is a high-energy chain reaction sustained by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. youtube.com Certain phosphorus compounds, particularly those with lower oxygen content like phosphonates, can decompose and release phosphorus-containing radicals (such as PO•) into the gas phase. youtube.com These PO• radicals are highly effective at "scavenging" or quenching the H• and OH• radicals, converting them into less reactive species. youtube.com This chemical interference disrupts the exothermic chain reactions of the flame, reducing its intensity and preventing sustained burning. nih.govyoutube.com
The flame-retardant efficacy of phosphorus compounds is often significantly enhanced when used in combination with nitrogen-containing compounds, a phenomenon known as phosphorus-nitrogen (P-N) synergy. researchgate.netresearchgate.net This synergistic effect provides superior fire protection compared to using either component alone. researchgate.net Nitrogen-based compounds, upon heating, can release non-flammable gases like ammonia (B1221849), which dilute the oxygen supply and the concentration of flammable gases in the combustion zone. researchgate.net In the condensed phase, they can participate in the charring process alongside the phosphorus compounds, resulting in a more stable and robust char layer. nih.govresearchgate.net This P-N synergistic system offers multiple benefits, including improved thermal stability, reduced smoke production, and lower toxicity of combustion gases, making it a highly effective strategy for imparting flame retardancy to polymers. nih.govnih.govresearchgate.net
Derivatives of this compound can be incorporated into various polymer matrices to enhance their fire resistance. The method of integration can be either as an additive, where the compound is physically blended with the polymer, or as a reactive component, where it is chemically bonded into the polymer backbone. researchgate.net
Waterborne Polyurethanes (WPU): Waterborne polyurethanes are valued for their environmental profile but are inherently flammable. nih.gov Incorporating phosphorus-based flame retardants, often in a synergistic system with nitrogen-containing diols, is a common strategy to improve their fire performance. nih.govresearchgate.net These flame retardants can be built directly into the WPU structure, creating what is known as an "instinct" flame-retardant polymer. nih.gov This approach ensures the permanent integration of the flame-retardant moiety, preventing it from leaching out over time. The inclusion of these compounds has been shown to significantly increase the Limiting Oxygen Index (LOI) and reduce heat release rates, while maintaining good mechanical properties and emulsion stability. nih.govresearchgate.net
Table 1: Performance of Flame-Retardant Waterborne Polyurethane (WPU) with P-N Systems
| Property | Unmodified WPU | WPU with P-N Flame Retardant | Reference |
|---|---|---|---|
| Limiting Oxygen Index (LOI) | ~21.9% | Up to 28.6% - 32.6% | nih.govmdpi.com |
| Peak Heat Release Rate (pHRR) | High | Decreased by more than 50% | nih.gov |
| Total Heat Release (THR) | High | Significantly Reduced | nih.gov |
Polypropylene (PP): Polypropylene is a widely used but highly flammable thermoplastic. nih.gov Phosphorus-containing flame retardants are effective in PP, primarily through a condensed-phase charring mechanism. nih.gov During combustion, the flame retardant promotes the formation of a protective char layer that inhibits further burning. nih.gov Intumescent systems, which swell to create a thick, porous char, are particularly effective and can significantly reduce smoke and carbon monoxide emissions compared to traditional halogenated flame retardants. adeka.co.jp The efficiency of these systems can be further improved through synergistic combinations with other additives. nih.gov
Table 2: Combustion Characteristics of Flame-Retardant Polypropylene (PP)
| Flame Retardant System | Primary Mechanism | Key Advantages | Reference |
|---|---|---|---|
| Phosphorus-Based FR | Condensed-phase char formation | Promotes a protective carbonaceous layer | nih.gov |
| Intumescent P-N System | Swelling char formation | Reduced smoke and CO emissions, halogen-free | adeka.co.jp |
Functionalization of Mesoporous Materials
Mesoporous materials, such as MCM-41 silica (B1680970), are of great interest in fields like catalysis and adsorption due to their high surface area and ordered pore structures. mdpi.com The performance of these materials can be significantly enhanced by functionalizing their surfaces with specific chemical groups. mdpi.com Organophosphorus ligands, including phosphinic acids, are used to modify these materials to improve their selectivity for certain applications, such as the removal of heavy metal ions from aqueous solutions. mdpi.com
The functionalization can be achieved by impregnating the calcined mesoporous silica with a phosphinic acid derivative. mdpi.com Characterization techniques confirm that the ligand is successfully grafted onto the silica surface while the ordered mesoporous structure of the host material is preserved. mdpi.com This process creates a new hybrid material with the robust structural properties of silica and the chemical functionality of the phosphinic acid, enabling targeted applications like selective metal extraction. mdpi.com
Table 3: Characterization of Phosphinic Acid-Functionalized Mesoporous Silica
| Technique | Purpose | Finding | Reference |
|---|---|---|---|
| X-ray Diffraction (XRD) | To assess the crystalline structure | The mesostructure of the material is preserved after functionalization. | mdpi.com |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify chemical functional groups | Confirms the presence of P-O and C-H bonds from the phosphinic acid ligand on the silica surface. | mdpi.com |
| Nitrogen Sorption | To measure surface area and pore volume | Characterizes the textural properties of the functionalized material. | mdpi.com |
Polymeric Frameworks and their Structural Properties
The bifunctional nature of this compound, possessing both a phosphinic acid group and two reactive chloromethyl groups, presents theoretical potential for its use as a monomer or cross-linking agent in the synthesis of novel polymeric frameworks. The phosphinic acid moiety could engage in condensation reactions, while the chloromethyl groups are susceptible to nucleophilic substitution, allowing for the formation of extended covalent networks.
However, the current body of scientific literature primarily focuses on the application of this compound and its derivatives as flame-retardant additives or as reactive components integrated into existing polymer systems like polyurethanes and polyesters. There is limited specific research available on the synthesis and characterization of distinct polymeric frameworks, such as Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs), where this compound serves as the primary structural building block. The development of such frameworks and the study of their resulting structural, thermal, and chemical properties remains an area for future investigation.
Computational Chemistry and Theoretical Modeling of Bis Chloromethyl Phosphinic Acid
Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Analysis
While dedicated and comprehensive Density Functional Theory (DFT) studies focusing solely on the structural optimization and vibrational analysis of isolated bis(chloromethyl)phosphinic acid are not extensively documented in publicly available literature, its crystal structure has been determined experimentally through X-ray diffraction. researchgate.net This experimental work provides the foundational data for bond lengths, angles, and unit cell parameters, which are crucial benchmarks for any theoretical calculations.
In the crystalline state, this compound molecules form infinite chains through hydrogen bonds, and notably, there is no center of inversion. researchgate.net The experimentally determined parameters of the unit cell, bond lengths, and angles serve as a validation standard for computational models. researchgate.net Theoretical studies on related phosphinic acids often employ DFT methods, such as B3LYP with various basis sets, to optimize molecular geometries and predict vibrational frequencies. These calculations, when applied to this compound, would allow for a direct comparison between the theoretical gas-phase or solvated monomer/dimer structure and the experimental solid-state structure, highlighting the effects of intermolecular forces, particularly hydrogen bonding, on the molecular geometry.
Investigation of Reaction Mechanisms through Computational Approaches
Computational approaches have been utilized to shed light on the reactivity of this compound. For instance, its reaction with ammonia (B1221849) has been discussed in the context of phospha-Mannich reactions. tandfonline.comresearchgate.net It is proposed that this reaction proceeds through a cyclic intermediate. tandfonline.comresearchgate.net An autoclave reaction of this compound with ammonia is suggested to form (N-methyl-aminomethyl)phosphonic acid via a four-membered ring intermediate. tandfonline.comresearchgate.net Such computational investigations of reaction pathways are invaluable for understanding the formation of byproducts and for optimizing reaction conditions to achieve desired products. The elucidation of these mechanisms at a molecular level provides a predictive framework for the chemical behavior of this compound.
Molecular Dynamics Simulations for Intermolecular Interactions and Biological Recognition
Currently, there is a lack of specific molecular dynamics (MD) simulation studies focused directly on this compound in the public domain. However, research has been conducted on its derivatives, which can offer some insights. For example, MD simulations have been performed on the 4-nitroanilide of this compound within surfactant micelles. mdpi.com This study aimed to understand the localization and orientation of the dye molecule within the micellar environment. mdpi.com While this research focuses on a derivative in a specific environment, the potential models and simulation setups, often using force fields like OPLS-AA, could be adapted for future studies on the parent compound. mdpi.com Such simulations would be crucial for understanding its behavior in different solvents, its aggregation properties, and its potential interactions with biological macromolecules, which is a key aspect of biological recognition.
Quantum Chemical Characterization of Hydrogen Bonding Energies and Dynamics
The hydrogen bonding in dimers of phosphinic acids, including this compound (referred to with R = CH₂Cl), has been a subject of detailed computational study. researchgate.netacs.org These acids are known to form strong hydrogen bonds, leading to the formation of cyclic dimers, particularly in the gas phase. researchgate.netresearchgate.net Quantum chemical models have been developed to simulate the infrared spectra of these strongly hydrogen-bonded dimers. researchgate.netacs.org
These models take into account several critical factors:
Anharmonic coupling between the high-frequency O-H stretching and the low-frequency intermolecular O···O stretching modes. acs.org
Davydov coupling between the two hydrogen bonds within the dimer. acs.org
Fermi resonances between the fundamental O-H stretches and the overtones of bending modes involving the OH groups. acs.org
Through these simulations, it has been observed that the strength of the hydrogen bonds in phosphinic acid dimers is significant, which is reflected in their dimerization energies. researchgate.net The study of deuterated analogs further elucidates the dynamics of the hydrogen bonds. researchgate.netacs.org For the deuterated dimers of this compound, Fermi resonances were found to be much weaker, which has a notable effect on the simulated infrared spectra. researchgate.netacs.org
Prediction of Spectroscopic Parameters
Computational methods have been instrumental in predicting and interpreting the spectroscopic features of this compound. The crystal structure has been investigated using Attenuated Total Reflectance (ATR) and Raman spectroscopy, with the experimental results supported by X-ray diffraction data. researchgate.net The observed bands in both ATR and Raman spectra show consistent wavenumbers, which is in agreement with the non-centrosymmetric crystal structure. researchgate.net
Theoretical simulations of the gas-phase IR spectra of the hydrogen-bonded dimer of this compound have successfully captured the main features of the experimental O-H(D) stretching bands. acs.org A key success of these simulations is the reproduction of the "ABC" structure, a characteristic feature in the spectra of very strongly hydrogen-bonded dimers, which arises from a combination of factors including Fermi resonances and the promotion of symmetry-forbidden transitions. researchgate.netacs.org The ability to model these complex spectral features provides a powerful tool for understanding the nature of the strong hydrogen bonds present in this compound.
Table of Spectroscopic Data Comparison
| Spectroscopic Feature | Experimental Observation (Crystal) | Computational Prediction (Gas-Phase Dimer) |
| Vibrational Spectra | ATR and Raman bands have the same wavenumbers. researchgate.net | Simulation of the OH stretching band captures the main experimental features. acs.org |
| Symmetry | No center of inversion in the crystal structure. researchgate.net | The model for the dimer is centrosymmetric. acs.org |
| Hydrogen Bonding | Molecules form infinite chains via hydrogen bonds. researchgate.net The distance between two oxygen atoms in the hydrogen bond bridges is determined. researchgate.net | The model simulates a cyclic dimer with strong hydrogen bonds. acs.org The simulation explains the "ABC" structure in the IR spectra. researchgate.netacs.org |
Analytical Techniques for Characterization in Academic Research
Mass Spectrometry for Molecular Characterization (e.g., FABMS, LSIMS)
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. For polar and thermally labile organophosphorus compounds like Bis(chloromethyl)phosphinic acid, "soft" ionization techniques that minimize fragmentation are particularly valuable.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Liquid Secondary Ion Mass Spectrometry (LSIMS) are two such techniques. In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.org This process causes the sample molecules to be sputtered into the gas phase as ions with minimal decomposition. creative-proteomics.com LSIMS operates on a similar principle but uses a primary beam of high-energy ions, such as Cesium ions (Cs+), instead of neutral atoms. wikipedia.orgwikipedia.org
These methods are well-suited for analyzing ionic, zwitterionic, and thermally sensitive organophosphorus compounds, including aminophosphinic acids. researchgate.net The resulting mass spectra typically show a strong signal for the protonated molecule, [M+H]⁺, which allows for the direct determination of the molecular weight. researchgate.net Fragmentation patterns, though less extensive than in hard ionization methods, can provide valuable structural information. For instance, the fragmentation of phosphinic acid derivatives often involves characteristic losses of small neutral molecules related to the side chains and the phosphinic acid core. researchgate.net In the negative-ion mode, prominent marker ions for phosphate (B84403) groups, such as m/z 79 (PO₃⁻) and 97 (H₂PO₄⁻), can be observed. nih.gov
Table 1: Illustrative Mass Spectrometry Data for Phosphinic Acid Derivatives using FAB-MS/LSIMS
| Ion Type | Description | Typical Observation |
| [M+H]⁺ | Protonated Molecule | Base peak or high-intensity ion, confirms molecular weight. |
| [M-H]⁻ | Deprotonated Molecule | Observed in negative-ion mode, confirms molecular weight. |
| Fragment Ions | Structural Fragments | Arise from cleavage of C-P bonds or loss of side chains (e.g., chloromethyl groups). |
| Matrix Adducts | Ions with Matrix Molecule | e.g., [M+Glycerol+H]⁺, can help in identification. |
| Phosphate Markers | Phosphate Group Ions | Prominent in negative-ion mode (e.g., PO₃⁻). nih.gov |
Thermal Analysis Methods
Thermal analysis techniques are critical for understanding the behavior of substances as a function of temperature. For a compound like this compound, which may be studied for applications in flame retardancy, these methods provide key data on thermal stability and combustion properties.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). tainstruments.com This technique is excellent for determining the thermal stability, decomposition temperatures, and the amount of non-volatile residue (char yield) of a material. tainstruments.com
In a typical TGA experiment, the sample is placed in a small pan connected to a microbalance and heated at a constant rate. The resulting plot of mass versus temperature (a thermogram) reveals the temperatures at which significant weight loss events occur. For flame retardant additives, TGA can show how they alter the decomposition profile of a polymer, often by catalyzing decomposition at a lower temperature to promote char formation. tainstruments.com Key parameters derived from a TGA curve include the onset temperature of decomposition (T_onset_), the temperature of maximum degradation rate (T_max_), and the percentage of mass remaining at the end of the test (char residue).
Table 2: Representative TGA Data for a Polymer With and Without a Phosphinate Flame Retardant
| Sample | T_onset (°C) | T_max_ (°C) | Char Residue at 700°C (%) |
| Base Polymer | ~400 | ~425 | < 5 |
| Polymer + Phosphinate | ~350 | ~390 | > 20 |
| Data are illustrative, based on typical results for phosphinate flame retardants in polymers. acs.orgresearchgate.net |
Calorimetric Studies (e.g., Cone Calorimetry, Pyrolysis Combustion Flow Calorimetry)
Calorimetric methods measure heat flow and are essential for evaluating the flammability characteristics of materials.
Cone Calorimetry is a bench-scale test that measures the heat release rate (HRR) and other combustion parameters of a sample when exposed to a specific radiant heat flux. It simulates a real-world fire scenario and provides a wealth of data, including the time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and smoke production. In the context of flame retardants, a significant reduction in the pHRR is a key indicator of improved fire safety.
Pyrolysis Combustion Flow Calorimetry (PCFC) , also known as microscale combustion calorimetry (MCC), is a technique that assesses material flammability on a milligram scale. The sample is first heated in an inert atmosphere (pyrolysis), and the resulting volatile gases are then mixed with oxygen and completely combusted at a high temperature. nih.govyoutube.com PCFC measures parameters like the heat release capacity (HRC), which is an inherent property of the material independent of burning conditions, as well as pHRR and THR. youtube.com It is a rapid screening tool for evaluating the potential fire performance of materials and the efficiency of flame retardants. youtube.com
Table 3: Example Cone Calorimeter Data for a Material with a Phosphinate-Based Flame Retardant
| Parameter | Unit | Base Material | Material + Phosphinate Additive |
| Peak Heat Release Rate (pHRR) | kW/m² | 1200 | 650 |
| Total Heat Release (THR) | MJ/m² | 85 | 70 |
| Time to Ignition (TTI) | s | 45 | 55 |
| Residue Yield | wt% | 2 | 25 |
| Data are illustrative, based on typical results for phosphinate flame retardants. |
Potentiometric Titration Studies
Potentiometric titration is a standard analytical method used to determine the concentration of a substance and to measure its acid dissociation constants (pKa). euonym.us The technique involves monitoring the pH of a solution with a pH meter as a titrant of known concentration is incrementally added. libretexts.org
For an acidic compound like this compound, which is a diprotic acid (possessing two acidic protons), potentiometric titration with a strong base (e.g., NaOH) is performed. A plot of pH versus the volume of titrant added generates a titration curve. libretexts.org For a diprotic acid, this curve will typically exhibit two inflection points, corresponding to the two equivalence points where each acidic proton has been neutralized. uccs.edu
The pKa values are determined from the half-equivalence points. The first pKa (pKa₁) is equal to the pH at the point where half of the volume of the first equivalence point has been added. uccs.edu Similarly, the second pKa (pKa₂) is the pH at the midpoint volume between the first and second equivalence points. uccs.edu These pKa values are fundamental physicochemical constants that quantify the acidity of the compound. The procedure has been described for the determination of mixtures of phosphonic acid derivatives. nih.gov
Table 4: Hypothetical Potentiometric Titration Results for a Diprotic Acid
| Parameter | Description | Illustrative Value |
| Volume at 1st Equivalence Point | Volume of titrant to neutralize the first proton. | 10.0 mL |
| pH at 1st Half-Equivalence Point | pH at 5.0 mL of added titrant. | ~2.5 |
| pKa₁ | Acid dissociation constant for the first proton. | ~2.5 |
| Volume at 2nd Equivalence Point | Volume of titrant to neutralize the second proton. | 20.0 mL |
| pH at 2nd Half-Equivalence Point | pH at 15.0 mL of added titrant. | ~7.5 |
| pKa₂ | Acid dissociation constant for the second proton. | ~7.5 |
| Values are illustrative, based on general principles of polyprotic acid titrations. euonym.usyoutube.com |
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. High-Performance Liquid Chromatography (HPLC) is particularly useful for the analysis of non-volatile and polar compounds like this compound. tandfonline.com
Since simple organophosphorus acids often lack a strong UV-absorbing chromophore, direct UV detection can be challenging. tandfonline.com Therefore, alternative HPLC methods and detection techniques are employed. Separation can be achieved using several modes:
Anion-Exchange Chromatography: This mode is effective for separating charged species like phosphinate anions based on their interaction with a positively charged stationary phase. chromforum.org
Ion-Pair Chromatography: A reversed-phase column is used with a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) salts). This agent forms a neutral ion pair with the analyte, allowing it to be retained and separated on the nonpolar stationary phase. chromforum.orgnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is well-suited for separating highly polar compounds that are poorly retained in reversed-phase chromatography. sielc.com
Detection can be accomplished using universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or conductivity detectors. sielc.com Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides both separation and highly sensitive, specific detection. nih.gov
Table 5: Overview of HPLC Techniques for Organophosphorus Acid Analysis
| HPLC Mode | Stationary Phase Type | Mobile Phase Example | Detection Method |
| Anion-Exchange | Quaternary ammonium (B1175870) functionalized polymer/silica (B1680970) | Aqueous buffer (e.g., formate) with pH control chromforum.org | Conductivity, LC-MS |
| Ion-Pair Reversed-Phase | C18 or C8 silica | Acetonitrile/water with an ion-pairing agent | UV (indirect), ELSD, LC-MS nih.gov |
| HILIC | Amide, Diol, or bare silica | High organic (e.g., Acetonitrile) with aqueous buffer | ELSD, CAD, LC-MS sielc.com |
| Ion-Exclusion | H⁺ form cation-exchange resin | Dilute strong acid (e.g., H₂SO₄, HNO₃) tandfonline.com | Refractive Index, Conductivity |
Future Research Directions and Unexplored Avenues for Bis Chloromethyl Phosphinic Acid
Development of Novel Synthetic Methodologies and Sustainable Production Routes
The classical synthesis of bis(chloromethyl)phosphinic acid involves the chlorination of bis(hydroxymethyl)phosphinic acid using reagents like thionyl chloride (SOCl₂), followed by hydrolysis. researchgate.net While effective, this method presents challenges related to the use of hazardous reagents and the generation of corrosive byproducts. Future research is poised to address these limitations by developing more sustainable and efficient synthetic strategies.
One promising avenue is the exploration of greener chlorinating agents and catalytic systems to replace stoichiometric reagents like SOCl₂. This could involve the use of solid-supported chlorinating agents for easier separation and recycling, or the development of catalytic cycles that regenerate the chlorinating species in situ.
A significant area for future investigation is the design of continuous flow processes for the synthesis of this compound. Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for process automation and scalability, which are all critical for sustainable industrial production.
The following table summarizes potential future research directions in the synthesis of this compound:
| Research Direction | Potential Advantages | Key Challenges |
| Green Chlorinating Agents | Reduced hazardous waste, improved safety | Catalyst stability and reactivity |
| One-Pot Syntheses | Increased efficiency, lower cost | Reaction control and selectivity |
| Continuous Flow Processes | Enhanced safety, scalability, automation | Reactor design and optimization |
Expansion of Advanced Material Science Applications
The bifunctional nature of this compound, with its two reactive chloromethyl groups and a central phosphinic acid moiety, makes it an intriguing building block for advanced materials. While its derivatives, such as (α-aminoalkyl)phosphinic compounds, have been noted for their flame-retardant properties, the direct application of this compound in material science remains a largely unexplored frontier. researchgate.nettandfonline.comresearchgate.net
Future research could focus on its use as a crosslinking agent or monomer in the synthesis of novel polymers. The phosphorus-containing backbone could impart inherent flame retardancy, thermal stability, and adhesive properties to the resulting materials. The reactivity of the chloromethyl groups allows for facile incorporation into various polymer architectures, including polyesters, polyamides, and epoxy resins.
Another area of interest is the development of functional coatings and surface modifications . By grafting this compound onto surfaces, it is possible to introduce phosphorus-based functionalities that can enhance corrosion resistance, adhesion, and biocompatibility. Subsequent modification of the chloromethyl groups could allow for the attachment of a wide range of other functional molecules.
The potential applications in advanced materials are summarized in the table below:
| Application Area | Potential Properties Imparted | Research Focus |
| Flame-Retardant Polymers | Reduced flammability, improved thermal stability | Incorporation into various polymer matrices |
| Functional Coatings | Corrosion resistance, enhanced adhesion | Surface grafting and modification techniques |
| High-Performance Adhesives | Strong bonding to diverse substrates | Formulation with other monomers and resins |
Refinement of Computational Models for Complex Systems
Recent studies have begun to employ computational methods to understand the properties of this compound. For instance, spectroscopic techniques like ATR and Raman spectroscopy have been combined with X-ray diffraction to study its crystal structure. researchgate.netacs.orgacs.org Computational studies on phosphinic acid dimers have also included this compound to understand its hydrogen bonding behavior. researchgate.net
Future research in this area should focus on developing more sophisticated computational models to predict the behavior of this compound in more complex environments. This includes:
Density Functional Theory (DFT) studies to elucidate its electronic structure, reactivity, and spectroscopic properties with greater accuracy. researchgate.net This can aid in understanding its reaction mechanisms and designing new synthetic pathways.
Molecular dynamics (MD) simulations to model its interactions with other molecules, such as solvents, polymers, and biological macromolecules. mdpi.com This can provide insights into its performance as a crosslinking agent or its potential biological activity.
Quantum mechanics/molecular mechanics (QM/MM) methods to study its role in enzymatic reactions or its binding to active sites, building upon the knowledge that its derivatives can act as enzyme inhibitors.
The refinement of these computational models will be instrumental in guiding experimental work and accelerating the discovery of new applications for this compound and its derivatives.
Exploration of Emerging Roles in Interdisciplinary Fields
The ability of this compound to serve as a scaffold for more complex molecules opens up a vast landscape of potential applications in various interdisciplinary fields. Its derivatives have already shown promise as chelating agents for metal ions and as precursors for biologically active compounds. researchgate.nettandfonline.comresearchgate.netnih.gov
An exciting and underexplored avenue is its use in the development of novel analytical probes . For example, a 4-nitroanilide derivative of this compound has been used as a molecular probe to study surfactant micelles. mdpi.comamazonaws.com Future research could focus on designing and synthesizing new derivatives that can act as fluorescent or colorimetric sensors for specific analytes.
In the realm of coordination chemistry , the phosphinic acid group and the potential for derivatization of the chloromethyl groups offer a rich platform for designing new ligands for metal complexes. researchgate.net These complexes could find applications in catalysis, medical imaging, and as therapeutic agents. The reaction of this compound with amines to form tetraamine (B13775644) phosphinic acids, which are effective chelating agents, is a testament to this potential. researchgate.net
The exploration of its role as a precursor for biologically active molecules is also a key future direction. The reaction with ammonia (B1221849) to form (N-methyl-aminomethyl)phosphonic acid via a cyclic intermediate highlights its potential in accessing novel phosphonic and phosphinic acid derivatives with potential therapeutic applications. tandfonline.comresearchgate.nettandfonline.com
The following table outlines some of the emerging interdisciplinary roles for this compound:
| Interdisciplinary Field | Potential Application | Research Focus |
| Analytical Chemistry | Fluorescent/Colorimetric Sensors | Design of novel probe molecules |
| Coordination Chemistry | Novel Ligands for Metal Complexes | Synthesis of functionalized ligands |
| Medicinal Chemistry | Precursor for Bioactive Compounds | Synthesis of novel phosphinic acid derivatives |
Q & A
Q. What are the recommended synthetic pathways for Bis(chloromethyl)phosphinic acid, and how can reaction conditions be optimized to improve yield?
this compound can be synthesized via nucleophilic substitution reactions involving phosphorus precursors and chloromethylating agents. Optimization typically involves controlling stoichiometric ratios (e.g., phosphorus-to-chloromethyl group ratio) and reaction temperature (e.g., maintaining 60–80°C to minimize side reactions). Solvent selection, such as dichloromethane or tetrahydrofuran, is critical for stabilizing intermediates . Yield improvements may require inert atmospheres (e.g., nitrogen) to prevent oxidation of reactive intermediates .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) is essential for structural confirmation, particularly to identify phosphinate groups and chloromethyl substituents. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 210 nm) can assess purity, while mass spectrometry (MS) confirms molecular weight . For trace impurities, ion chromatography is recommended to detect residual chloride ions or phosphonic acid byproducts .
Q. How does the stability of this compound vary under different storage conditions?
Stability studies indicate that the compound degrades in the presence of moisture or light. Storage in anhydrous solvents (e.g., acetonitrile) at −20°C under argon can extend shelf life. Accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) show <5% decomposition under optimal conditions, whereas exposure to UV light results in rapid hydrolysis to phosphonic acid derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in coordination chemistry or enzyme inhibition?
The phosphinate group acts as a bidentate ligand, coordinating with metal ions (e.g., Ni²⁺ in urease enzymes) through its oxygen atoms. Competitive inhibition studies (e.g., against Sporosarcina pasteurii urease) reveal Ki values in the nanomolar range, attributed to hydrogen bonding between the chloromethyl groups and enzyme active-site residues (e.g., Ala170 and Ala366) . Computational modeling (DFT) further supports electrostatic interactions between the compound’s electron-deficient phosphorus center and catalytic nickel ions .
Q. How can researchers resolve contradictions in reported toxicity or environmental persistence data for this compound?
Discrepancies arise from differing test models (e.g., Daphnia magna vs. algal assays) and environmental matrices (e.g., freshwater vs. saline systems). Standardized OECD guidelines (e.g., Test No. 201/202) should be applied, with attention to pH-dependent hydrolysis rates. For example, half-lives range from 2 days (pH 9) to 30 days (pH 5) in aquatic systems, explaining variability in ecotoxicity profiles .
Q. What advanced computational methods are suitable for predicting the environmental fate or reaction pathways of this compound?
Density functional theory (DFT) simulations can model hydrolysis pathways, identifying transition states for P–Cl bond cleavage. Quantitative structure-activity relationship (QSAR) models trained on analogous organophosphorus compounds (e.g., alkylphosphinic acids) predict log Kow values (~1.5) and soil adsorption coefficients (Koc ~200 mL/g) . Molecular dynamics (MD) simulations further elucidate interactions with biological membranes or enzymes .
Methodological Considerations
Q. What experimental designs are recommended for studying the compound’s role in flame-retardant formulations?
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) evaluates thermal degradation thresholds (e.g., onset at 220°C). Cone calorimetry (ISO 5660) measures heat release rates (HRR) in polymer matrices. Synergistic effects with aluminum oxides or melamine derivatives should be tested at 10–20 wt% loading to balance flame retardancy and mechanical properties .
Q. How can researchers validate the compound’s efficacy in catalytic or synthetic applications while minimizing byproduct formation?
Kinetic studies using in situ FTIR or Raman spectroscopy monitor reaction progress, identifying intermediates like phosphonate esters. Design of experiments (DoE) approaches (e.g., factorial designs) optimize parameters such as catalyst loading (0.5–2 mol%) and reaction time. For example, palladium-catalyzed cross-coupling reactions show >80% conversion when using trisubstituted phosphines as co-ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
